2,6-Difluoro-4-methoxybenzoyl chloride
Overview
Description
2,6-Difluoro-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation
Research on parabens, which share a benzoyl group similarity with 2,6-Difluoro-4-methoxybenzoyl chloride, provides insights into the environmental impact and degradation processes of chemically related compounds. Parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies reveal that despite wastewater treatments effectively reducing paraben levels, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This research underscores the environmental persistence and potential ecological impacts of benzoyl-containing compounds, suggesting areas for further investigation into the environmental behavior of this compound (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant Activity
The study of antioxidants is critical in various fields, including food engineering and medicine. Analytical methods used in determining antioxidant activity can be relevant to researching compounds like this compound. These methods, including the ORAC and HORAC tests, are based on chemical reactions assessing the kinetics or reaching equilibrium states, which are monitored by spectrophotometry. Such assays could be applied to study the antioxidant potential of this compound or similar compounds, providing a foundation for understanding their biological effects and applications (Munteanu & Apetrei, 2021).
Safety and Hazards
2,6-Difluoro-4-methoxybenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
2,6-Difluoro-4-methoxybenzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon, leading to the substitution of the chloride group.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the nucleophile it reacts with . As a reagent in organic synthesis, its primary effect would be the formation of a new organic compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile and the pH of the environment can affect its reactivity . Additionally, as an acyl chloride, it is likely
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-4-methoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming stable amide and ester bonds . These interactions are crucial in the synthesis of complex molecules and the modification of biological macromolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular function, including alterations in signal transduction and metabolic pathways . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential use in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are essential for its function and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical activity and potential therapeutic applications.
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWYHJWQQEEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381120 | |
Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125369-56-4 | |
Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.